![molecular formula C10H8N2O3S B3050651 [2,2'-Bipyridine]-5-sulfonic acid CAS No. 2767-24-0](/img/structure/B3050651.png)

[2,2'-Bipyridine]-5-sulfonic acid

Vue d'ensemble

Description

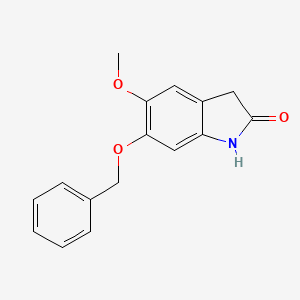

“[2,2’-Bipyridine]-5-sulfonic acid” is a derivative of 2,2’-Bipyridine . 2,2’-Bipyridine is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .

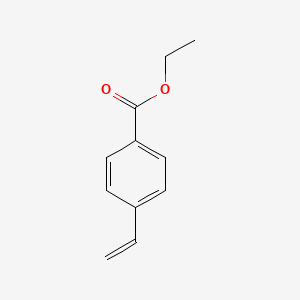

Synthesis Analysis

The synthesis of 2,2’-Bipyridine, the parent compound of “[2,2’-Bipyridine]-5-sulfonic acid”, has been described in the literature . It was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel .

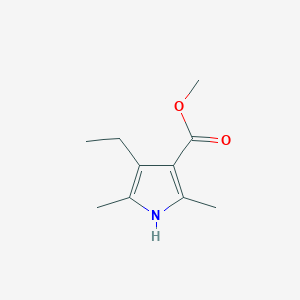

Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position . Monoprotonated bipyridine adopts a cis conformation .

Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described . It binds metals as a chelating ligand, forming a 5-membered chelate ring .

Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

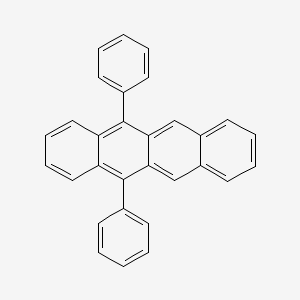

[2,2'-Bipyridine]-5-sulfonic acid has been utilized in the synthesis and structural analysis of various metal complexes. For instance, hydrothermal reactions involving this compound have led to new metal carboxylate-sulfonate hybrids with layered and one-dimensional structures, as demonstrated in the study of cadmium and zinc complexes (Sun et al., 2004). These complexes have potential applications in catalysis and material science.

2. Metal-Organic Frameworks (MOFs)

The integration of this compound in the synthesis of metal-organic frameworks (MOFs) has been explored, particularly for applications like toxic gas capture. For instance, a study demonstrated the use of this compound in the creation of zirconium-based MOFs, which showed effective hydrogen sulfide capture capabilities (Nickerl et al., 2014).

3. Uranyl-Organic Hybrid Materials

Research has shown the utility of this compound in directing the coordination assembly of uranyl-organic compounds. This has led to the creation of diverse uranyl-organic coordination polymers with potential applications in nuclear waste management and uranyl speciation studies (An et al., 2019).

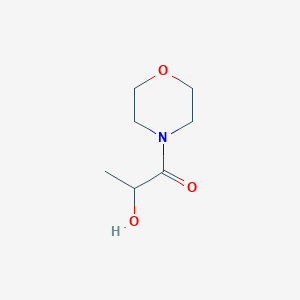

4. Coordination Polymers for Proton Conduction

The compound has been employed in the synthesis of sulfonic acid group functionalized coordination polymers. These polymers exhibit humidity-dependent proton conductivity, suggesting their potential use in fuel cells and other electrochemical applications (Maity et al., 2017).

Safety and Hazards

The safety data sheet for 2,2’-Bipyridine indicates that it is toxic if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid dust formation . Use only under a chemical fume hood and do not breathe (dust, vapor, mist, gas). Do not ingest .

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-2-ylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-16(14,15)8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVQQWPYILJSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346971 | |

| Record name | [2,2'-Bipyridine]-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-24-0 | |

| Record name | [2,2'-Bipyridine]-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.